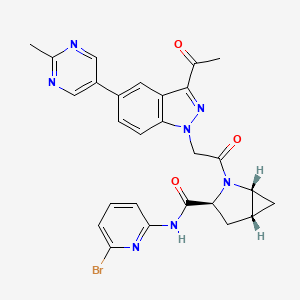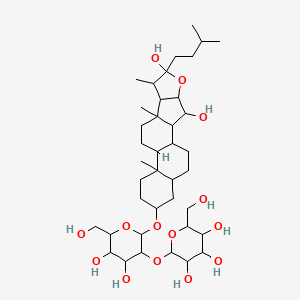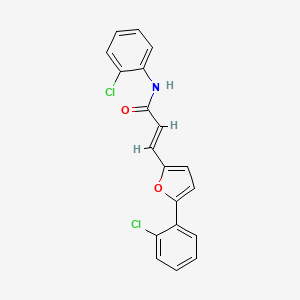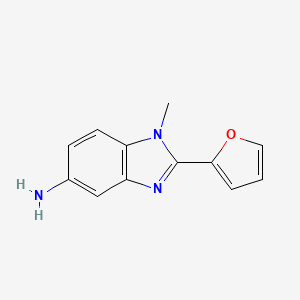
Complement factor D-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complement factor D-IN-2 is a small molecule inhibitor that targets complement factor D, a serine protease involved in the alternative complement pathway. This pathway is part of the immune system and plays a crucial role in defending against pathogens. Complement factor D is essential for the formation of C3 convertase, which amplifies the complement activation cascade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Complement factor D-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Complement factor D-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Complement factor D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alternative complement pathway and its regulation.
Biology: Helps in understanding the role of complement factor D in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and other complementopathies
Wirkmechanismus
Complement factor D-IN-2 exerts its effects by inhibiting the activity of complement factor D. This inhibition prevents the formation of C3 convertase, thereby reducing the amplification of the complement activation cascade. The molecular targets involved include complement factor D and its associated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Danicopan: Another factor D inhibitor used in the treatment of paroxysmal nocturnal hemoglobinuria.
Vemircopan: Investigated for its potential in treating generalized myasthenia gravis and proliferative lupus nephritis.
Iptacopan: A factor B inhibitor that also dampens alternative complement signaling.
Uniqueness
Complement factor D-IN-2 is unique in its specific targeting of complement factor D, making it a valuable tool for studying and modulating the alternative complement pathway. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects .
Eigenschaften
Molekularformel |
C27H24BrN7O3 |
|---|---|
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C27H24BrN7O3/c1-14(36)26-19-8-16(18-11-29-15(2)30-12-18)6-7-20(19)34(33-26)13-25(37)35-21-9-17(21)10-22(35)27(38)32-24-5-3-4-23(28)31-24/h3-8,11-12,17,21-22H,9-10,13H2,1-2H3,(H,31,32,38)/t17-,21-,22+/m1/s1 |
InChI-Schlüssel |
JLRVDNFYMDBUJT-YHYVQYDKSA-N |
Isomerische SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4[C@@H]5C[C@@H]5C[C@H]4C(=O)NC6=NC(=CC=C6)Br |
Kanonische SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C5CC5CC4C(=O)NC6=NC(=CC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)





![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)

